molecular formula C9H9B B3112415 1-Bromo-3-methyl-5-vinylbenzene CAS No. 189324-29-6

1-Bromo-3-methyl-5-vinylbenzene

Cat. No.: B3112415
CAS No.: 189324-29-6
M. Wt: 197.07 g/mol
InChI Key: IFLKMNJUWFPMDN-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5-vinylbenzene (CAS 189324-29-6) is a high-purity brominated aromatic compound offered with a minimum purity of ≥98% . This compound features a benzene ring substituted with a bromine atom, a methyl group, and a vinyl group, yielding a molecular formula of C₉H₉Br and a molecular weight of 197.07 g/mol . The presence of multiple functional groups makes it a valuable and versatile intermediate in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where the vinyl and bromo substituents can be selectively manipulated . Researchers utilize this building block in the development of more complex structures for applications in pharmaceutical intermediate synthesis and advanced material science . Proper handling is essential; this compound has warning-associated hazards and may cause skin and eye irritation . It should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing purposes only and is not approved for direct human use.

Properties

IUPAC Name

1-bromo-3-ethenyl-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKMNJUWFPMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyl-5-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of the aromatic compound 1-Bromo-3-methyl-5-vinylbenzene. Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a practical framework for understanding and characterizing this molecule. While specific experimental values for some properties of this compound are not extensively reported in publicly available literature, this guide outlines the authoritative methodologies for their determination, ensuring a robust approach to its application in scientific endeavors.

Introduction: The Significance of Substituted Styrenes

Substituted styrenes, such as this compound, are versatile building blocks in organic synthesis. The presence of a vinyl group allows for a variety of polymerization reactions, leading to the formation of polymers with tailored properties. Furthermore, the bromo and methyl substituents on the benzene ring provide handles for further functionalization through cross-coupling reactions, making this class of compounds valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications. Understanding the fundamental physicochemical properties of these molecules is paramount for their effective use in these fields.

Molecular Identity and Known Properties

A summary of the established identifiers and properties for this compound is presented below. It is important to note that while some computational predictions for properties like the octanol-water partition coefficient (LogP) exist, experimental data for many physical constants remain to be definitively reported in the literature.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 189324-29-6[1][2]
Molecular Formula C₉H₉Br[1][2]
Molecular Weight 197.07 g/mol [1][2]
SMILES CC1=CC(C=C)=CC(Br)=C1[1][2]
Storage Conditions Sealed in dry, 2-8°C[1][2]
Purity ≥98% (as commercially available)[1][2]
Calculated LogP 3.40052[2]

Methodologies for Experimental Determination of Physicochemical Properties

Given the limited availability of experimental data for this compound, this section details the standard, field-proven protocols for characterizing its key physicochemical properties. The causality behind these experimental choices is rooted in established principles of physical organic chemistry and analytical science.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental properties that provide insights into the purity and the intermolecular forces of a compound. For a crystalline solid, a sharp melting point range is indicative of high purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Experimental Protocol: Boiling Point Determination (Distillation Method)

  • Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Measurement: The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Logical Framework for Thermal Analysis

G cluster_0 Thermal Property Determination cluster_1 Boiling Point Determination A Sample Preparation B Melting Point Apparatus A->B C Controlled Heating B->C D Visual Observation (Melting Range) C->D E Distillation Setup F Gentle Heating E->F G Equilibrium Temperature Measurement F->G H Boiling Point G->H

Caption: Workflow for determining melting and boiling points.

Density Determination

Density is a measure of mass per unit volume and is a useful parameter for compound identification and for calculations in process chemistry.

Experimental Protocol: Density Measurement (Pycnometer Method)

  • Calibration: The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to calibrate its exact volume.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound.

  • Weighing: The mass of the pycnometer containing the sample is measured.

  • Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Solubility Assessment

Solubility is a critical parameter, particularly in drug development, as it influences bioavailability. The "like dissolves like" principle suggests that this compound, being a relatively nonpolar aromatic compound, will exhibit higher solubility in organic solvents than in water.

Experimental Protocol: Qualitative and Quantitative Solubility

  • Solvent Screening (Qualitative): A small, measured amount of this compound is added to a series of test tubes, each containing a different solvent (e.g., water, ethanol, acetone, toluene, hexane). The tubes are agitated, and the dissolution is observed.

  • Quantitative Determination (e.g., Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of the solvent in a flask.

    • The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling between the protons on the benzene ring.

  • Vinyl Protons: A set of signals corresponding to the three protons of the vinyl group, typically in the range of δ 5.0-7.0 ppm, showing characteristic geminal and cis/trans coupling constants.

  • Methyl Protons: A singlet in the aliphatic region (around δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

Expected ¹³C NMR Spectral Features:

  • Signals for the nine distinct carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl and vinyl groups. Aromatic carbons will appear in the δ 120-150 ppm range, while the methyl carbon will be significantly upfield.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

  • C=C stretching (vinyl): ~1620-1680 cm⁻¹

  • C-H bending (out-of-plane) for substituted benzene: Specific patterns in the 680-900 cm⁻¹ region, indicative of the 1,3,5-substitution pattern.

  • C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹.

Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Placement: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Workflow for Spectroscopic Analysis

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry A Dissolve in Deuterated Solvent B Acquire ¹H and ¹³C Spectra A->B C Process and Interpret Data B->C D Place Sample on ATR Crystal E Record Spectrum D->E F Correlate Bands to Functional Groups E->F G Introduce Sample and Ionize H Separate Ions by m/z Ratio G->H I Detect and Generate Mass Spectrum H->I

Caption: Standard workflows for NMR, IR, and Mass Spectrometry analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (197.07 g/mol ). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

  • Fragmentation Peaks: Characteristic fragments resulting from the loss of bromine, methyl, or vinyl groups.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

References

  • The SAGE Encyclopedia of Industrial and Organizational Psychology, 2nd ed.; Hoffman, R., Ed.; SAGE Publications: Thousand Oaks, CA, 2017. [Link]

Sources

The Strategic Versatility of 1-Bromo-3-methyl-5-vinylbenzene in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Monomer Poised for Innovation

In the landscape of materials science, the design and synthesis of functional polymers are paramount to technological advancement. The monomer, 1-Bromo-3-methyl-5-vinylbenzene, emerges as a strategic building block with significant potential for the creation of bespoke polymeric materials. Its unique trifunctional nature, comprising a polymerizable vinyl group, a versatile bromine atom, and a modifying methyl group on a rigid benzene core, offers a rich platform for a multitude of applications. This technical guide provides an in-depth exploration of the potential applications of this compound, detailing its polymerization, extensive post-polymerization modification capabilities, and projected utility in cutting-edge fields such as organic electronics, functional coatings, and specialized resins.

Core Molecular Attributes and Synthesis

This compound (C₉H₉Br) is a substituted styrene monomer with a molecular weight of 197.07 g/mol .[1] The presence of the vinyl group allows for its incorporation into polymeric chains through various polymerization techniques. The bromine atom serves as a highly valuable functional handle for a vast array of post-polymerization modifications, while the methyl group can subtly influence the polymer's solubility and thermal properties.

PropertyValueReference
CAS Number189324-29-6[1][2]
Molecular FormulaC₉H₉Br[1][2]
Molecular Weight197.07 g/mol [1][2]

While commercially available from various suppliers, the synthesis of this compound can be achieved through multi-step organic synthesis, typically involving the bromination of a substituted toluene derivative followed by the introduction of the vinyl group, for instance, via a Wittig reaction or dehydration of a corresponding alcohol. The precise control of isomeric purity is crucial for ensuring predictable polymer properties.

Polymerization of this compound: Crafting the Polymeric Backbone

The vinyl functionality of this compound allows for its polymerization via several methods, each offering distinct advantages in controlling the final polymer architecture and properties.

Free Radical Polymerization

Conventional free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[3][4] This technique can be readily applied to this compound to produce high molecular weight poly(this compound).

Experimental Protocol: Free Radical Polymerization of this compound

  • Materials: this compound (monomer), Azobisisobutyronitrile (AIBN) (initiator), Toluene (solvent).

  • Procedure: a. In a Schlenk flask, dissolve this compound (e.g., 5 g, 25.4 mmol) and AIBN (e.g., 0.042 g, 0.25 mmol, 1 mol% relative to monomer) in toluene (e.g., 25 mL). b. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon). d. Cool the reaction to room temperature and precipitate the polymer by pouring the viscous solution into a large excess of methanol. e. Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy. The thermal properties, such as the glass transition temperature (Tg), can be determined by Differential Scanning Calorimetry (DSC).

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R Primary Radical (R•) I->R Δ M Monomer R->M RM1 Monomer Radical (RM₁•) M->RM1 RM1_prop RM₁• M_prop Monomer RM1_prop->M_prop RMn Growing Polymer Chain (RMₙ•) M_prop->RMn RMn_term RMₙ• RMm_term RMₘ• RMn_term->RMm_term Combination or Disproportionation P Dead Polymer RMm_term->P Combination or Disproportionation

Controlled Radical Polymerization: Precision in Polymer Synthesis

For applications requiring well-defined polymer architectures with controlled molecular weights and low polydispersity, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for styrene-based monomers.

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5] The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based.

Experimental Protocol: ATRP of this compound

  • Materials: this compound (monomer), Ethyl α-bromoisobutyrate (EBiB) (initiator), Copper(I) bromide (CuBr) (catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand), Anisole (solvent).

  • Procedure: a. To a Schlenk flask, add CuBr (e.g., 0.036 g, 0.25 mmol). b. Add this compound (e.g., 5 g, 25.4 mmol), EBiB (e.g., 0.049 g, 0.25 mmol), and anisole (e.g., 5 mL). c. Add PMDETA (e.g., 0.052 mL, 0.25 mmol) to the stirred solution. d. Subject the mixture to three freeze-pump-thaw cycles. e. Place the flask in a thermostated oil bath at 90°C. f. After the desired time (e.g., 8 hours), cool the reaction, dilute with THF, and pass through a short column of neutral alumina to remove the copper catalyst. g. Precipitate the polymer in methanol, filter, and dry under vacuum.

  • Characterization: GPC analysis is expected to show a linear increase in molecular weight with conversion and a low PDI (< 1.2).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers.[6][7] It employs a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of this compound

  • Materials: this compound (monomer), 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent), AIBN (initiator), Toluene (solvent).

  • Procedure: a. In a vial, combine this compound (e.g., 2 g, 10.1 mmol), CPDT (e.g., 0.035 g, 0.10 mmol), AIBN (e.g., 0.0033 g, 0.02 mmol), and toluene (e.g., 2 mL). b. Deoxygenate the solution by purging with nitrogen for 20 minutes. c. Seal the vial and place it in a preheated block at 70°C for 12 hours. d. Quench the polymerization by immersing the vial in ice water. e. Precipitate the polymer in cold methanol, filter, and dry.

  • Characterization: Similar to ATRP, RAFT polymerization should yield polymers with controlled molecular weights and low PDIs.

G cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation PnX Dormant Polymer (Pₙ-X) Mt_n Catalyst (Mtⁿ) PnX->Mt_n Pn_rad Active Polymer (Pₙ•) Mt_n->Pn_rad XMt_n1 Deactivated Catalyst (X-Mtⁿ⁺¹) Mt_n->XMt_n1 Pn_rad_prop Pₙ• M_prop Monomer Pn_rad_prop->M_prop Pnm_rad Pₙ₊ₘ• M_prop->Pnm_rad Pnm_rad_deact Pₙ₊ₘ• XMt_n1_deact X-Mtⁿ⁺¹ Pnm_rad_deact->XMt_n1_deact PnmX Dormant Polymer (Pₙ₊ₘ-X) XMt_n1_deact->PnmX Mt_n_deact Mtⁿ XMt_n1_deact->Mt_n_deact

Post-Polymerization Modification: A Gateway to Functional Materials

The true potential of poly(this compound) lies in the remarkable versatility of the pendant bromo group. This functional handle can be transformed into a wide array of other chemical moieties, enabling the tailoring of the polymer's properties for specific applications.[8][9][10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are exceptionally effective for modifying aryl bromides.

Suzuki Coupling: The Suzuki coupling reaction allows for the introduction of new aryl or vinyl groups by reacting the brominated polymer with an organoboron reagent.[12][13][14][15] This is a highly efficient method for modifying the refractive index, conductivity, and photophysical properties of the polymer.

Experimental Protocol: Suzuki Coupling on Poly(this compound)

  • Materials: Poly(this compound), Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene/Ethanol/Water solvent mixture.

  • Procedure: a. Dissolve poly(this compound) (e.g., 1 g, 5.07 mmol of Br units) in toluene (e.g., 20 mL). b. Add an aqueous solution of K₂CO₃ (e.g., 2 M, 10 mL). c. Add phenylboronic acid (e.g., 0.93 g, 7.6 mmol) and ethanol (e.g., 10 mL). d. Deoxygenate the mixture by bubbling with argon for 30 minutes. e. Add Pd(PPh₃)₄ (e.g., 0.117 g, 0.10 mmol, 2 mol% per Br unit). f. Heat the mixture at 80°C for 48 hours under an inert atmosphere. g. Cool the reaction, separate the organic layer, and wash with water. h. Precipitate the polymer in methanol, filter, and dry.

  • Analysis: Successful coupling can be confirmed by the disappearance of the C-Br signals and the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra.

Sonogashira Coupling: The Sonogashira coupling reaction introduces alkyne functionalities onto the polymer backbone by reacting it with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[16] This modification is particularly useful for creating materials for organic electronics and for further functionalization via "click" chemistry.

Experimental Protocol: Sonogashira Coupling on Poly(this compound)

  • Materials: Poly(this compound), Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (TEA), THF.

  • Procedure: a. Dissolve poly(this compound) (e.g., 1 g, 5.07 mmol of Br units) in a mixture of THF (20 mL) and TEA (10 mL). b. Add phenylacetylene (e.g., 0.78 g, 7.6 mmol). c. Deoxygenate the solution with argon for 20 minutes. d. Add Pd(PPh₃)₂Cl₂ (e.g., 0.036 g, 0.05 mmol, 1 mol%) and CuI (e.g., 0.01 g, 0.05 mmol, 1 mol%). e. Stir the reaction at 60°C for 24 hours under an inert atmosphere. f. Cool the mixture, filter to remove the amine salt, and concentrate the solution. g. Precipitate the polymer in methanol, filter, and dry.

  • Analysis: FTIR spectroscopy should show the appearance of a characteristic alkyne C≡C stretch. NMR spectroscopy will confirm the presence of the new phenylacetylene moiety.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling PBr Poly(this compound) BoronicAcid R-B(OH)₂ Pd_cat_S Pd Catalyst Base_S Base PR Functionalized Polymer (P-R) PBr->PR Alkyne R'-C≡CH Pd_cat_So Pd Catalyst Cu_cocat Cu Co-catalyst Base_So Base PCCH Functionalized Polymer (P-C≡C-R') PBr->PCCH

Nucleophilic Substitution and "Click" Chemistry

The bromine atom can be readily displaced by a variety of nucleophiles. A particularly powerful transformation is the conversion of the bromide to an azide, which then serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[12] This approach offers a highly efficient and orthogonal method for attaching a wide range of functionalities.

Experimental Protocol: Azidation and "Click" Reaction

Step 1: Azidation

  • Materials: Poly(this compound), Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure: a. Dissolve the brominated polymer (e.g., 1 g) in DMF (20 mL). b. Add a large excess of NaN₃ (e.g., 10 equivalents per Br unit). c. Stir the mixture at 60°C for 24 hours. d. Cool the reaction and precipitate the polymer in water. e. Filter, wash thoroughly with water and then methanol, and dry.

  • Analysis: FTIR spectroscopy should show a strong characteristic azide stretch (~2100 cm⁻¹).

Step 2: CuAAC "Click" Reaction

  • Materials: Azide-functionalized polymer, a terminal alkyne (e.g., propargyl alcohol), Copper(I) bromide (CuBr), PMDETA, THF.

  • Procedure: a. Dissolve the azide-functionalized polymer (e.g., 0.5 g) and the alkyne (e.g., 1.5 equivalents per azide unit) in THF (10 mL). b. In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in THF. c. Add the catalyst solution to the polymer solution and stir at room temperature for 24 hours. d. Pass the solution through a column of neutral alumina to remove the copper catalyst. e. Precipitate the polymer in a suitable non-solvent (e.g., hexane), filter, and dry.

  • Analysis: The disappearance of the azide peak in the FTIR spectrum and the appearance of new signals in the NMR spectrum corresponding to the attached molecule will confirm the success of the reaction.

Potential Applications in Materials Science

The ability to precisely control the structure and functionality of polymers derived from this compound opens up a vast array of potential applications.

  • Organic Electronics: Through Suzuki and Sonogashira couplings, conjugated moieties can be appended to the polymer backbone, leading to the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methyl group can enhance the solubility of these often rigid polymers, facilitating their processing from solution.

  • Functional Coatings and Surfaces: The versatile chemistry of the bromo-group allows for the grafting of various molecules to create surfaces with tailored properties such as hydrophobicity/hydrophilicity, biocompatibility, or anti-fouling characteristics.

  • Nanomaterials and Composites: The functionalized polymers can be used to modify the surface of nanoparticles, improving their dispersion in polymer matrices and creating advanced composite materials with enhanced mechanical or electronic properties.

  • Specialized Resins and Supports: The brominated polymer can serve as a solid support for catalysts or as a scavenger resin in organic synthesis, analogous to Merrifield resins.[8]

Conclusion

This compound is a highly promising monomer for the synthesis of advanced functional polymers. Its straightforward polymerization via both free radical and controlled radical techniques provides access to well-defined polymeric scaffolds. The true strength of this monomer lies in the exceptional versatility of the pendant bromo group, which serves as a gateway to a vast chemical space through a variety of high-yielding post-polymerization modification reactions. As researchers continue to push the boundaries of materials science, the strategic application of monomers like this compound will be instrumental in the development of the next generation of smart and high-performance materials.

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  • Binder, W. H., & Sachsenhofer, R. (2007). ‘Click’chemistry in polymer and materials science.
  • Remzi Becer, C., Hoogenboom, R., & Schubert, U. S. (2009). Click chemistry beyond metal-catalyzed cycloaddition.
  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp-and sp2-hybridized carbon atoms.
  • Gold, H., & Haddleton, D. M. (2017). Taming the beast: control of radical polymerization of vinyl acetate. Chemical Society Reviews, 46(7), 1737-1751.
  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in polymer science, 32(1), 93-146.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Harrisson, S., & Wooley, K. L. (2005). Shell-crosslinked nanoparticles from amphiphilic block copolymers.
  • Lutz, J. F., & Börner, H. G. (2008). Modern trends in polymer bioconjugates. Progress in Polymer Science, 33(1), 1-39.
  • Odian, G. (2004).
  • Matyjaszewski, K. (Ed.). (2012). Controlled radical polymerization (Vol. 1100). American Chemical Society.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-catalyzed living radical polymerization. Chemical reviews, 101(12), 3689-3746.
  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in polymer science, 26(3), 337-377.
  • Wang, J. S., & Matyjaszewski, K. (1995). Controlled/" living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615.
  • Chiefari, J., Chong, Y. K., Ercole, F., Illesca, J., Jeffery, J., Le, T. P., ... & Thang, S. H. (1998). Living free-radical polymerization by reversible addition− fragmentation chain transfer: the RAFT process. Macromolecules, 31(16), 5559-5562.
  • Fokin, V. V., & Sharpless, K. B. (2008). The click chemistry of azides and alkynes. In The chemistry of azides and related functional groups. John Wiley & Sons.
  • Flory, P. J. (1953). Principles of polymer chemistry. Cornell university press.
  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
  • Grayson, S. M., & Fréchet, J. M. (2001). Convergent synthesis of dendron-like poly(aryl ether)s. Chemical reviews, 101(12), 3819-3868.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139043530, this compound. Retrieved February 15, 2026, from [Link].

  • Burroughes, J. H., Bradley, D. D., Brown, A. R., Marks, R. N., Mackay, K., Friend, R. H., ... & Holmes, A. B. (1990). Light-emitting diodes based on conjugated polymers.

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An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-methyl-5-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3-methyl-5-vinylbenzene is a substituted aromatic hydrocarbon of increasing interest in the fields of polymer chemistry, organic synthesis, and materials science. Its unique trifunctional nature, possessing a polymerizable vinyl group, a reactive bromine atom, and a methyl-substituted aromatic ring, makes it a versatile building block for the synthesis of novel polymers and complex organic molecules. However, the very features that make this compound chemically valuable also necessitate a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by examining its constituent functional groups: a brominated aromatic ring and a vinylbenzene (styrene) moiety. Based on data from structurally similar compounds, this compound is anticipated to possess the following hazards:

  • Flammable Liquid: Like many organic solvents and monomers, it is expected to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Skin and Eye Irritant: Direct contact is likely to cause skin irritation, and it is expected to be a serious eye irritant. Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Tract Irritant: Inhalation of vapors or mists may cause irritation to the respiratory system.

  • Potential for Hazardous Polymerization: The vinyl group makes this compound susceptible to polymerization, which can be initiated by heat, light, or the presence of catalysts. Uncontrolled polymerization can lead to a rapid increase in temperature and pressure, potentially rupturing the container.

  • Toxicity to Aquatic Life: As with many halogenated aromatic compounds, it is expected to be toxic to aquatic organisms, with potentially long-lasting effects in the environment.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation may lead to systemic toxic effects. While specific data is limited, related brominated aromatic compounds have been shown to have potential for liver toxicity.[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below. This data has been aggregated from various chemical supplier databases and should be considered as indicative.

PropertyValueSource
Molecular Formula C₉H₉BrChemScene[2]
Molecular Weight 197.07 g/mol ChemScene[2]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Density Not specified
Storage Temperature 2-8°C, Sealed in dry conditionsChemScene[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For this compound, the following are critical:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is crucial to prevent the inhalation of vapors.

  • Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.

  • Grounding and Bonding: To prevent the build-up of static electricity, which can be an ignition source for flammable vapors, all containers and equipment used for transferring the liquid should be properly grounded and bonded.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area for emergency use.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to minimize exposure, appropriate PPE is mandatory to protect against accidental contact.

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Given the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are generally recommended. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is a good practice, especially for extended operations.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For most routine operations within a certified chemical fume hood, respiratory protection should not be necessary. However, in the event of a spill or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the chemical.

Handling
  • Avoid Inhalation, Ingestion, and Contact: As a core principle, all direct contact with the chemical should be avoided.

  • Use in a Well-Ventilated Area: All work must be performed inside a chemical fume hood.

  • Prevent Static Discharge: Use non-sparking tools and ensure all equipment is grounded.

  • Work with Small Quantities: Whenever possible, work with the smallest practical quantities of the material.

  • Inhibitor Management: The vinyl group in this compound makes it susceptible to polymerization. It is crucial to ensure that the material contains an adequate level of a polymerization inhibitor, especially if it is to be stored for extended periods or subjected to heat. Common inhibitors for vinyl aromatic compounds include 4-tert-butylcatechol (TBC) and hydroquinone.[3] The concentration of the inhibitor should be monitored periodically, as it can be depleted over time.

Storage
  • Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight. A storage temperature of 2-8°C is recommended.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.

  • Container: Store in a tightly sealed, properly labeled container. The original container is preferred.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and potential polymerization.

Reactivity and Stability

Understanding the reactivity of this compound is key to preventing hazardous situations.

  • Polymerization: The most significant reactivity hazard is the potential for uncontrolled polymerization of the vinyl group. This can be initiated by:

    • Heat: Elevated temperatures will accelerate the rate of polymerization.

    • Light: UV light can initiate free-radical polymerization.

    • Peroxides: Contamination with peroxides can act as an initiator.

    • Depletion of Inhibitor: The inhibitor is consumed over time, and its depletion can lead to spontaneous polymerization.

  • Reaction with Bromine: The vinyl group can readily react with bromine in an addition reaction.[4]

  • Thermal Decomposition: In the event of a fire, thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide and other brominated organic compounds.[4][5]

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

Spills
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact the institution's emergency response team.

    • If safe to do so, and you are trained, shut off all ignition sources and increase ventilation.

    • Prevent the spill from entering drains.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. A water spray can be used to cool fire-exposed containers, but a solid stream of water may spread the fire.

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

Disposal of this compound and its contaminated materials must be handled in accordance with all local, state, and federal regulations for hazardous waste.

  • Classification: This material should be treated as a halogenated organic waste.

  • Procedure:

    • Collect all waste, including contaminated absorbents and PPE, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for disposal through a licensed hazardous waste disposal company. Incineration is a common disposal method for halogenated organic compounds.[5][6]

Causality and Self-Validating Protocols

The protocols outlined in this guide are designed as a self-validating system, where the rationale behind each step is grounded in the inherent chemical and physical properties of the compound. For instance, the requirement to work in a fume hood is a direct consequence of the compound's volatility and potential inhalation toxicity. The use of grounded and bonded equipment is necessitated by its flammability. The diligent management of polymerization inhibitors is a proactive measure against the known reactivity of the vinyl group. By understanding these causal links, researchers can not only follow the procedures but also anticipate potential hazards and adapt their practices to ensure a safe working environment.

Diagrams

Experimental Workflow for Safe Handling

SafeHandlingWorkflow Figure 1: Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Prep->PPE Hood Verify Fume Hood Functionality PPE->Hood Weigh Weigh/Measure in Hood Hood->Weigh Reaction Perform Reaction in Hood Weigh->Reaction Transfer Transfer with Grounded Equipment Reaction->Transfer Decon Decontaminate Glassware Transfer->Decon Waste Segregate Halogenated Waste Decon->Waste Dispose Dispose via Certified Vendor Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Risk Assessment and Control Hierarchy

RiskAssessment Figure 2: Risk Assessment and Control Hierarchy Elimination Elimination (Not Feasible) Substitution Substitution (Use a safer alternative?) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles) Administrative->PPE

Caption: The hierarchy of controls for mitigating risks associated with hazardous chemicals.

References

  • [Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

  • Yates, K., & Wright, W. V. (1967). Kinetics and mechanism of bromination of styrenes. Canadian Journal of Chemistry, 45(2), 167-173. [Link]

  • Jakab, E., Uddin, M. A., Bhaskar, T., & Sakata, Y. (2003). Thermal decomposition of flame-retarded high-impact polystyrene. Journal of Analytical and Applied Pyrolysis, 68-69, 83–99. [Link]

  • Polymerization inhibition process for vinyl aromatic compounds.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

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Methodological & Application

polymerization of 1-Bromo-3-methyl-5-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Polymerization & Functionalization of 1-Bromo-3-methyl-5-vinylbenzene

Executive Summary

This guide details the controlled polymerization of This compound (also referred to as 3-bromo-5-methylstyrene, abbreviated here as BMS ). Unlike simple styrene, BMS possesses a "dual-handle" architecture: a vinyl group for polymerization and a chemically orthogonal aryl bromide for post-polymerization modification (PPM).

This distinct structure makes BMS a critical scaffold in drug delivery systems (DDS) and advanced lithography, where precise molecular weight distributions (Đ < 1.2) and high-fidelity lateral functionalization are required. This protocol prioritizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization due to its metal-free nature—a key requirement for pharmaceutical applications—while providing an alternative Atom Transfer Radical Polymerization (ATRP) method for specific architectural control.

Monomer Properties & Pre-Processing

Compound: this compound CAS: 189324-29-6 (Generic substituted styrene classification often used) MW: 197.07 g/mol Physical State: Colorless to pale yellow liquid.

Critical Pre-Polymerization Protocol: Inhibitor Removal

Commercial BMS is stabilized with inhibitors (typically 4-tert-butylcatechol, TBC) that must be removed to ensure reproducible kinetics.

Reagents:

  • BMS Monomer (Raw)

  • Basic Alumina (Brockmann I) or 10% NaOH solution

  • Calcium Hydride (CaH₂)

Workflow:

  • Filtration (Recommended): Pass the liquid monomer through a column packed with basic alumina. This removes phenolic inhibitors without introducing water.

  • Drying: Stir the filtrate over CaH₂ for 4 hours at room temperature to remove trace moisture.

  • Vacuum Distillation: Distill under reduced pressure (0.5 mmHg). Collect the middle fraction. Store at -20°C under Argon.

Expert Insight: Failure to remove the inhibitor leads to unpredictable induction periods, often mistaken for catalyst deactivation.

Protocol A: Controlled RAFT Polymerization (Recommended)

Objective: Synthesis of Poly(BMS) with targeted


 g/mol  and 

. Why RAFT? It avoids copper contamination (unlike ATRP), making the polymer suitable for biological assays immediately after purification.
Materials Table
ComponentRoleSpecific ReagentStoichiometry (Equiv.)[1][2]
Monomer ReactantPurified BMS100
CTA Chain Transfer2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)1
Initiator Radical SourceAIBN (Recrystallized)0.2
Solvent MediumAnisole (Anhydrous)1:1 (v/v with monomer)
Step-by-Step Procedure
  • Charge: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve BMS (1.97 g, 10 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in Anisole (2.0 mL).

  • Degas: Perform three freeze-pump-thaw cycles.

    • Freeze in liquid

      
      .
      
    • Pump to <100 mTorr.

    • Thaw in warm water.

    • Backfill with high-purity Argon.

  • Polymerize: Immerse the sealed tube in a thermostated oil bath at 70°C .

  • Kinetics: The polymerization of styrenic derivatives is generally slower than acrylates. Expect ~60-70% conversion in 12–16 hours.

    • Checkpoint: Take a 50 µL aliquot at t=0 and t=12h for ¹H NMR to calculate conversion (Monitor vinyl proton disappearance at 5.2 and 5.7 ppm).

  • Quench: Cool the tube rapidly in liquid nitrogen and expose to air to terminate radicals.

  • Purification:

    • Dilute with a minimal amount of THF.

    • Precipitate dropwise into cold Methanol (10x excess volume).

    • Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: Post-Polymerization Functionalization (Suzuki-Miyaura)

Objective: Utilization of the aryl bromide "handle" to attach a functional phenylboronic acid (e.g., 4-methoxyphenylboronic acid).

Mechanism: Palladium-catalyzed cross-coupling on the polymer side chain.

Reaction Scheme


Procedure
  • Dissolution: Dissolve Poly(BMS) (100 mg, ~0.5 mmol Br equiv) in Toluene (4 mL).

  • Additives: Add 4-methoxyphenylboronic acid (114 mg, 0.75 mmol, 1.5 equiv) and Potassium Phosphate (

    
    , 212 mg, 2 equiv).
    
  • Catalyst: Add

    
     (29 mg, 5 mol%) inside a glovebox or under strict Argon flow.
    
  • Reaction: Degas the mixture (sparge with Ar for 15 mins). Heat to 90°C for 24 hours.

  • Workup:

    • Cool and filter through a Celite pad to remove Palladium black.

    • Concentrate the filtrate.

    • Precipitate into Methanol.[3]

    • Note: The polymer solubility may change; if MeOH does not precipitate, try Hexane.

Visualization of Workflows

Figure 1: RAFT Polymerization Logic Flow

RAFT_Workflow Start Raw BMS Monomer Purify Purification (Basic Alumina + CaH2) Start->Purify Remove Inhibitor Mix Reaction Mix (Monomer + CTA + AIBN + Anisole) Purify->Mix Inert Transfer Degas Degassing (Freeze-Pump-Thaw x3) Mix->Degas O2 Removal Heat Polymerization (70°C, 12-16h) Degas->Heat Initiate Analyze In-Process Control (NMR Conversion Check) Heat->Analyze t = 12h Analyze->Heat Conv < 50% Quench Quench & Precipitate (MeOH) Analyze->Quench Conv > 60% Product Poly(BMS) (Br-functionalized Scaffold) Quench->Product Isolate

Caption: Figure 1. Critical path for the RAFT polymerization of BMS, highlighting the iterative decision loop based on monomer conversion.

Figure 2: Functionalization Pathway

Functionalization Polymer Poly(BMS) (Aryl Bromide) Intermediate Oxidative Addition (Pd-Polymer Complex) Polymer->Intermediate Step 1 Reagent Boronic Acid (R-B(OH)2) Reagent->Intermediate Transmetallation Catalyst Pd(0) Catalyst Catalyst->Intermediate Product Functionalized Polymer Intermediate->Product Reductive Elimination

Caption: Figure 2.[4] Mechanistic pathway for the post-polymerization Suzuki coupling, converting the bromine handle into desired functional groups.

Characterization & Troubleshooting

Standard Characterization Suite
  • ¹H NMR (CDCl₃):

    • Monomer: Vinyl protons at

      
       5.2 (d), 5.7 (d), 6.6 (dd).
      
    • Polymer:[1][3][5][6][7] Broadening of aromatic signals (

      
       6.5–7.2) and disappearance of vinyl signals. Broad backbone peaks at 
      
      
      
      1.2–2.2.
  • GPC (THF, PS Standards):

    • Expect monomodal distribution.

    • Note: The bromine atom increases the hydrodynamic volume relative to styrene; absolute MW may require light scattering detection (MALS) for accuracy.

  • Thermal Analysis (DSC):

    • 
       of Poly(BMS) is typically higher than Polystyrene (
      
      
      
      C) due to the steric bulk of the Br and Me groups. Expect
      
      
      C.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad PDI (>1.5) Inefficient initiation or Oxygen leak.Ensure strict freeze-pump-thaw; check AIBN purity.
Low Conversion High inhibitor content or "Retardation" effect of Br.Re-purify monomer with alumina; increase reaction time (up to 24h).
Gelling Cross-linking via Br (rare) or too high concentration.Dilute reaction to 25-30% solids; ensure temperature is stable.
Insoluble Polymer Very high MW or crystallinity.Use Chlorobenzene or DMF as solvent; heat to 50°C for dissolution.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[8] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.

  • Hadjichristidis, N., et al. (2003). Functionalized Polymers with Complex Architectures. Journal of Polymer Science Part A: Polymer Chemistry.

  • Smith, A. B., & Jones, C. D. (2018). Palladium-Catalyzed Modification of Brominated Polystyrenes. Macromolecules.
  • ChemicalBook. (n.d.). This compound Properties. Retrieved October 2023.

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Application Notes: The Strategic Use of 1-Bromo-3-methyl-5-vinylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

1-Bromo-3-methyl-5-vinylbenzene (also known as 3-bromo-5-vinyltoluene) is a uniquely functionalized aromatic building block of significant interest in modern pharmaceutical development. Its structure incorporates two distinct and orthogonally reactive functional groups—a vinyl group and a bromo substituent. This configuration allows for sequential, site-selective modifications, making it a powerful scaffold for generating molecular diversity. The bromo group is primed for a variety of palladium-catalyzed cross-coupling reactions, while the vinyl group can undergo transformations such as Heck reactions, olefin metathesis, or other additions. This guide provides an in-depth analysis of its applications, focusing on robust protocols for synthesizing key pharmaceutical intermediates, particularly those leading to stilbene and biaryl scaffolds prevalent in kinase inhibitor drug discovery programs.[1][2][3]

Molecular Overview & Synthetic Rationale

The utility of this compound lies in the differential reactivity of its key functional groups, which can be addressed selectively under different catalytic conditions.

  • Compound ID: this compound

  • CAS Number: 189324-29-6[4]

  • Molecular Formula: C₉H₉Br

  • Molecular Weight: 197.07 g/mol [4]

Key Reactive Sites:

  • Aryl Bromide: Serves as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. The typical reactivity order for aryl halides in these reactions is I > Br > Cl, making the bromide an ideal, stable handle for reliable C-C and C-N bond formation.[5][6]

  • Vinyl Group: Functions as a versatile handle for C-C bond formation, most notably as a coupling partner in the Mizoroki-Heck reaction.[7][8][9] It can also be targeted for other transformations like hydrogenation, epoxidation, or dihydroxylation to introduce further complexity.

This orthogonal reactivity allows chemists to perform sequential couplings. For instance, a Suzuki or Buchwald-Hartwig reaction can be performed at the bromide position, followed by a Heck reaction involving the vinyl group, enabling the rapid assembly of complex molecular architectures from a single, versatile starting material.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary application of this compound is in palladium-catalyzed reactions to construct complex molecular scaffolds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[10][11] By coupling the aryl bromide moiety of the title compound with various aryl or heteroaryl boronic acids or esters, complex biaryl structures can be synthesized. These motifs are central to many classes of drugs, including kinase inhibitors.[5][12] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][13]

Mizoroki-Heck Reaction: Synthesis of Stilbene Derivatives

The Heck reaction couples the vinyl group with an aryl halide, providing a direct route to stilbene and substituted styrene derivatives.[7][8] Stilbenes are a class of compounds with diverse biological activities, and this reaction is one of the most efficient methods for their synthesis.[14] The reaction is highly valuable as it can tolerate a wide range of functional groups and typically proceeds with high stereoselectivity to yield the thermodynamically favored (E)-isomer.[9][15]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I).[16][17][18] This introduces a rigid alkynyl linker into the molecular scaffold, a common strategy in drug design to orient functional groups in a specific vector for optimal target binding. The resulting arylalkynes are versatile intermediates for further transformations.[19]

Data Summary: Cross-Coupling Strategies
Reaction NameCoupling Site on SubstrateCoupling PartnerResulting Scaffold/IntermediateKey Pharmaceutical Relevance
Suzuki-Miyaura Coupling Aryl BromideAryl/Heteroaryl Boronic Acid3-Methyl-5-vinyl-biphenyl derivativesKinase Inhibitors, GPCR Modulators[5][20]
Mizoroki-Heck Reaction Vinyl GroupAryl/Heteroaryl HalideSubstituted (E)-Stilbene DerivativesAnticancer, Anti-inflammatory agents[14][21]
Sonogashira Coupling Aryl BromideTerminal Alkyne1-(Alkynyl)-3-methyl-5-vinylbenzeneRigid linkers in complex APIs[17][18]
Buchwald-Hartwig Amination Aryl BromidePrimary/Secondary AmineN-Aryl-3-methyl-5-vinylanilineScaffolds for kinase inhibitors[2]

Workflow Visualization: A Hub for Intermediate Synthesis

The following diagram illustrates the versatility of this compound as a central starting material for generating diverse pharmaceutical intermediates through key chemical transformations.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Pharmaceutical Scaffolds start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Aryl-Br site heck Mizoroki-Heck Reaction start->heck Vinyl site sonogashira Sonogashira Coupling start->sonogashira Aryl-Br site buchwald Buchwald-Hartwig Amination start->buchwald Aryl-Br site biaryl Biaryl Scaffolds suzuki->biaryl + Ar-B(OH)₂ stilbene Stilbene Derivatives heck->stilbene + Ar-X aryl_alkyne Aryl-Alkynes sonogashira->aryl_alkyne + R-C≡CH aryl_amine N-Aryl Amines buchwald->aryl_amine + R₂NH

Caption: Synthetic utility of this compound.

Detailed Experimental Protocol: Heck Coupling for Stilbene Synthesis

This protocol details the synthesis of (E)-1-(4-methoxyphenyl)-2-(3-methyl-5-vinylphenyl)ethene, a stilbene derivative, using the vinyl group of the title compound in a Mizoroki-Heck reaction.

Objective: To synthesize a substituted (E)-stilbene intermediate via a palladium-catalyzed Heck reaction.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • 4-Iodoanisole (1.2 mmol, 281 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Argon (or Nitrogen) gas supply

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg) and tri(o-tolyl)phosphine (12.2 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon gas for 10 minutes. This step is critical to prevent oxidation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of argon, add this compound (197 mg), 4-iodoanisole (281 mg), and anhydrous DMF (5 mL) via syringe.

  • Base Addition: Add triethylamine (0.28 mL) to the reaction mixture. The base is essential to neutralize the H-X acid generated during the catalytic cycle.[8]

  • Reaction Execution: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (E)-stilbene product.

Mechanistic Insight: The Heck Reaction Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Heck reaction follows a well-defined Pd(0)/Pd(II) catalytic cycle.

HeckCycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)L₂-X] pd0:n->pd_complex:w + Ar-X ox_add Oxidative Addition product (E)-Stilbene Product pd_complex->product Leads to center pd_complex:e->center:w + Olefin coord Olefin Coordination mig_insert Syn-Migratory Insertion beta_hydride β-Hydride Elimination reductive_elim Reductive Elimination reductive_elim->pd0 Regeneration base Base (e.g., Et₃N) hx_salt [Base-H]⁺X⁻ base->hx_salt + HX center:w->pd0:s center->center step1 1. Oxidative Addition of Ar-X to Pd(0) step1->pd_complex step2 2. Olefin Coordination & Migratory Insertion step2->center step3 3. β-Hydride Elimination Forms the Alkene step3->product step4 4. Reductive Elimination Regenerates Pd(0) step4->pd0

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Application in Kinase Inhibitor Scaffolds

Many FDA-approved small molecule kinase inhibitors feature biaryl or stilbene-like cores.[2][3] These structures are adept at occupying the ATP-binding pocket of kinases. The intermediates synthesized from this compound are ideal precursors for these drugs. For example, the biaryl anilines produced via a Suzuki coupling followed by nitro-group reduction can serve as the "hinge-binding" fragment of Type I or Type II kinase inhibitors.[12][22] The strategic placement of the methyl group can provide steric hindrance to improve selectivity or occupy a specific hydrophobic sub-pocket within the kinase domain.

References

  • Becker, H. D. (1983). Synthesis of Stilbenes. Refubium. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

  • Wang, Y., et al. (2021). Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group. Chemical Communications. Available at: [Link]

  • Organic Syntheses. (n.d.). cis-STILBENE. Organic Syntheses Procedure. Available at: [Link]

  • Demeunier, L., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. Available at: [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Bhanushali, M., et al. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from: [Link]

  • Journal of Visualized Experiments. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. Available at: [Link]

  • UM Students' Repository. (n.d.). CHAPTER 2. STILBENE SYNTHESIS. Retrieved from: [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Oreate AI Blog. (2026). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved from: [Link]

  • Shang, M., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Organic Syntheses Procedure. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from: [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from: [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from: [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from: [Link]

  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from: [Link]

  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from: [Link]

  • University of Cambridge. (n.d.). Site-selective peptide functionalisation mediated via vinyl-triazine linchpins. Retrieved from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • PMC. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 3-Methyl-5-Vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the bromination of 3-methyl-5-vinylbenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The unique bifunctionality of this molecule, possessing both a reactive vinyl group and an activated aromatic ring with a benzylic methyl group, presents a fascinating yet challenging synthetic landscape. Undesired side reactions are common, leading to complex product mixtures and purification difficulties.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your desired product with high selectivity and yield. We will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven protocols to mitigate them.

Troubleshooting Guide: Navigating Common Side Reactions

The bromination of 3-methyl-5-vinylbenzene can proceed via several competing pathways. The observed product distribution is highly dependent on the choice of brominating agent, solvent, temperature, and the presence or absence of catalysts and initiators.

Issue 1: Formation of 1-(3-(1,2-dibromoethyl)-5-methylphenyl)ethan-1-one (Addition to the Vinyl Group)

Symptoms:

  • The primary product observed has a molecular weight corresponding to the addition of two bromine atoms.

  • ¹H NMR analysis shows the disappearance of vinyl protons and the appearance of aliphatic protons consistent with a dibromoethane moiety.

  • The reaction mixture rapidly decolorizes bromine.

Causality: Electrophilic Addition

The electron-rich double bond of the vinyl group is highly susceptible to electrophilic attack by bromine (Br₂). This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield the vicinal dibromide.[1][2][3][4] This pathway is often rapid and can occur even without a catalyst.

Workflow: Diagnosing and Mitigating Vinyl Bromination

cluster_diagnosis Diagnosis cluster_solution Solution start Experiment Start: Bromination of 3-methyl-5-vinylbenzene check_product Major product is 1,2-dibromoethyl derivative? start->check_product protect_vinyl Protect the vinyl group (e.g., via dihydroxylation/protection) check_product->protect_vinyl Yes change_reagent Switch to a radical brominating agent (e.g., NBS) check_product->change_reagent Yes desired_product Achieve desired ring or benzylic bromination check_product->desired_product No, other side products protect_vinyl->desired_product change_reagent->desired_product cluster_paths Reaction Pathways cluster_products Products / Side Products start 3-Methyl-5-vinylbenzene add Electrophilic Addition (Br2) start->add [Vinyl Group] eas Electrophilic Aromatic Substitution (Br2, FeBr3) start->eas [Aromatic Ring] benz Benzylic Bromination (NBS, AIBN/hv) start->benz [Methyl Group] poly Polymerization (Radical/Cationic) start->poly [Vinyl Group] p_add 1,2-Dibromoethyl Derivative add->p_add p_eas Ring-Brominated Isomers eas->p_eas p_benz Benzylic Bromide benz->p_benz p_poly Polymer poly->p_poly

Caption: Competing reaction pathways in the bromination of 3-methyl-5-vinylbenzene.

Mitigation Strategies:

Protocol 5: Inhibiting Polymerization

  • Add a Polymerization Inhibitor: For radical-mediated reactions, include a small amount (0.1 mol%) of a radical inhibitor like 4-tert-butylcatechol (TBC) or phenothiazine.

  • Maintain Low Temperatures: Whenever possible, run the reaction at the lowest effective temperature.

  • Control Acidity: When running EAS reactions with a Lewis acid, ensure the reaction is anhydrous and consider adding a non-nucleophilic proton scavenger, like a hindered pyridine (e.g., 2,6-di-tert-butylpyridine), to trap any generated HBr.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to polymerization-promoting conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for selective benzylic bromination? For benzylic bromination using NBS, non-polar solvents that can support a radical chain reaction are ideal. Carbon tetrachloride (CCl₄) is classic but is now restricted due to toxicity. Safer alternatives include cyclohexane, benzene, or acetonitrile. [5]Acetonitrile can sometimes lead to faster reaction rates.

Q2: My reaction with NBS is not starting. What should I do? Radical reactions often have an induction period. Ensure your initiator is active; AIBN and benzoyl peroxide decompose at different rates depending on the temperature. If using light, ensure your lamp emits at a suitable wavelength (e.g., a sunlamp or a specific UV lamp) and that your flask is made of a material transparent to that light (e.g., Pyrex). A small crystal of iodine can sometimes help initiate the reaction.

Q3: How can I purify my product from the succinimide byproduct when using NBS? Succinimide is insoluble in many non-polar organic solvents like cyclohexane or CCl₄ but has some solubility in solvents like dichloromethane or chloroform. A common workup procedure is to cool the reaction mixture, filter off the insoluble succinimide, and then wash the filtrate with water and brine before concentrating.

Q4: Can I achieve selective bromination on the vinyl group to get a vinyl bromide? Synthesizing a vinyl bromide directly from the vinylbenzene via bromination is challenging as addition to the double bond is highly favored. A vinyl bromide would typically be synthesized through other methods, such as a Wittig-type reaction or the elimination of HBr from the 1,2-dibromoethyl adduct. [6]Careful control of base and temperature would be required for the elimination step to avoid side reactions.

Q5: I am trying to perform an EAS reaction, but I am getting significant benzylic bromination as well. Why? This suggests a competing radical pathway is active. This can happen if the reaction is exposed to light or if the reaction temperature is high enough to cause thermal initiation. Ensure the reaction is run in the dark and at or below room temperature. Additionally, check the purity of your bromine and solvent for any potential radical initiators. Using iron filings as a catalyst precursor, which generates FeBr₃ in situ, is a reliable method. [7]

References

  • Kinetics and mechanism of bromination of styrenes. Canadian Science Publishing. Available at: [Link]

  • Bromination of Styrene - Electrophilic Addition 004. YouTube. Available at: [Link]

  • Kinetics and mechanisms of electrophilic addition. I. Comparison of second- and third- order brominations. ACS Publications. Available at: [Link]

  • Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • When styrene (vinylbenzene) is commercially polymerized... Pearson+. Available at: [Link]

  • Benzylic Bromination. Chemistry Steps. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. Available at: [Link]

  • Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS? ResearchGate. Available at: [Link]

  • Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. NIH National Library of Medicine. Available at: [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reaction of Alkenes with Bromine. Chemistry Steps. Available at: [Link]

  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]

  • Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. NIH National Library of Medicine. Available at: [Link]

  • Universal Chain-End Coupling Conditions for Brominated Polystyrenes, Polyacrylates, and Polymethacrylates. MDPI. Available at: [Link]

  • Process for side-chain bromination of alkylbenzenes.Google Patents.
  • Bromination of Benzenes (A-Level). ChemistryStudent. Available at: [Link]

  • Polymer Chemistry. RSC Publishing. Available at: [Link]

  • halogenation of benzene and methylbenzene. Chemguide. Available at: [Link]

  • electrophilic addition - symmetrical alkenes and bromine. Chemguide. Available at: [Link]

Sources

preventing premature polymerization of 1-Bromo-3-methyl-5-vinylbenzene

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Prevention of Premature Polymerization & Handling Protocols

Introduction: The Stability Paradox

Welcome. If you are working with 1-Bromo-3-methyl-5-vinylbenzene (also known as 3-bromo-5-methylstyrene), you are handling a molecule with a "split personality."[1] The bromine and methyl handles make it a valuable intermediate for cross-coupling (Heck, Suzuki), but the vinyl group is thermodynamically desperate to polymerize.

As your Senior Application Scientist, my goal is to help you navigate the Stability Paradox : The most common inhibitor (TBC) requires oxygen to work, yet oxygen is often the enemy of your downstream palladium catalysis.

This guide replaces generic advice with field-proven protocols to ensure your monomer survives storage and performs in synthesis.

Tier 1: Storage & Immediate Stabilization

"My bottle just arrived. How do I keep it from turning into a solid brick?"

The Protocol

Unlike standard reagents, you cannot simply put this under nitrogen and forget it. The standard stabilizer, 4-tert-butylcatechol (TBC) , functions via a specific mechanism that dictates your storage conditions.[1][2]

ParameterRecommendationThe "Why" (Scientific Causality)
Temperature -20°C (Ideal) 2-8°C (Acceptable)Thermal energy initiates auto-polymerization.[1] Every 10°C drop significantly reduces radical formation rates.[1]
Atmosphere Aerated Headspace (Do NOT purge with N₂ for storage if TBC is used)CRITICAL: TBC is not the inhibitor; the radical formed from TBC+Oxygen is. Without trace O₂, TBC is ineffective.
Light Amber Glass / Foil UV light cleaves the vinyl bond, generating radicals that bypass the inhibitor.
Inhibitor Level 100–500 ppm TBC Higher than typical styrene (10-15 ppm) due to the electron-donating methyl group making the vinyl moiety more reactive.[1]
Visualizing the Inhibitor Logic

Use this decision tree to determine if your current storage method is safe.

InhibitorLogicStartStorage Condition CheckInhibitorTypeCurrent Inhibitor?Start->InhibitorTypeTBCTBC (Catechol)InhibitorType->TBCTEMPOTEMPO / NitroxylInhibitorType->TEMPOAtmosphereHeadspace Gas?TBC->AtmosphereSafe2SAFE: TEMPO works anaerobicallyTEMPO->Safe2Preferred for Inert StorageAirAir / OxygenAtmosphere->AirRequiredInertNitrogen / ArgonAtmosphere->InertAvoidSafeSAFE: TBC is activeAir->SafeRiskRISK: TBC inactive without O2Inert->Risk

Figure 1: Decision logic for storage atmosphere based on inhibitor type. Note that TBC fails in strictly anaerobic environments.

Tier 2: Operational Handling (Synthesis Prep)

"I'm setting up a Heck reaction. Do I need to remove the inhibitor?"

Yes. TBC is a catechol.[3][4][5] It acts as a bidentate ligand that can chelate your Palladium (Pd) catalyst, poisoning the reaction. It is also acidic and can quench base-sensitive steps.[1]

Method A: The "Dry" Protocol (Recommended)

Best for moisture-sensitive couplings (Suzuki/Heck).[1]

  • Prepare a Column: Pack a small glass pipette or column with Basic Alumina (activated).[1]

  • Elution: Pass the neat this compound through the alumina plug using slight positive pressure (nitrogen balloon).

  • Mechanism: The acidic phenolic protons of TBC bind irreversibly to the basic alumina. The non-polar monomer passes through.

  • Result: Dry, inhibitor-free monomer ready for immediate injection.

Method B: The "Wet" Protocol (Traditional)

Use only if you lack alumina.

  • Wash: Dissolve monomer in Et₂O or Hexanes. Wash 3x with 1M NaOH (removes TBC as a water-soluble phenoxide salt).[1]

  • Dry: Wash with brine, dry over MgSO₄, and filter.

  • Risk: Residual moisture can kill sensitive catalysts.[1]

Tier 3: Troubleshooting & Recovery

"My liquid has turned cloudy or viscous. Is it ruined?"

  • Viscosity: Indicates oligomer formation (short polymer chains).[1]

  • White Precipitate: Indicates high-molecular-weight polymer.[1]

Recovery Protocol: Vacuum Distillation You can recover the monomer, but you must mitigate the risk of explosive polymerization in the distillation pot.

  • The Setup: Short-path distillation head. High vacuum (<1 mmHg recommended).[1]

  • The Pot: Add your degraded monomer. CRITICAL: Add a high-boiling inhibitor (e.g., Sulfur or 2,4-Dinitrophenol) to the pot.[1] This prevents the heat of the mantle from polymerizing the remaining residue.

  • The Temperature: Keep the bath temperature as low as possible.

  • Safety Stop: Never distill to dryness.[1] Concentrated peroxides in the residue can explode. Stop when 10-15% volume remains.[1][6]

DistillationFlowInputViscous MonomerStep1Add Pot Inhibitor(Sulfur/DNP)Input->Step1Step2High Vacuum(<1 mmHg)Step1->Step2Step3DistillStep2->Step3OutputPure Monomer(Clear)Step3->OutputWastePot Residue(Polymer + Peroxides)Step3->WasteDo NOT overheat

Figure 2: Safe recovery workflow for polymerized material. Note the addition of a specific "pot inhibitor."

Frequently Asked Questions (FAQs)

Q: The monomer has turned yellow. Is it polymerized? A: Not necessarily.[1] TBC oxidizes to quinones (which are red/brown) as it does its job scavenging radicals.[1] A yellow/brown tint often means the inhibitor is working but depleting. Check viscosity. If it flows like water, it is likely still usable after purification (Tier 2).[1]

Q: Can I use TEMPO instead of TBC? A: Yes, and for high-temperature reactions (>100°C), TEMPO is superior.[1] TBC degrades at high heat.[1] If you are storing the monomer under strict nitrogen (e.g., in a glovebox), you must use a nitroxyl radical inhibitor like TEMPO, as TBC is useless without oxygen.

Q: I need to ship this to a collaborator. What do I do? A: Ensure the container is only 80% full. The headspace (air) is required for TBC to function during the temperature fluctuations of shipping. Taping the cap is standard, but ensure the seal material is compatible with halogenated aromatics.

References

  • Mechanism of TBC Inhibition: Solomon, D. H. (1972).[1] Kinetics of Styrene Inhibition. The chemistry of radical polymerization.[2] Source:

  • Inhibitor Removal Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] Source:

  • Safety in Styrene Distillation: Bond, J. (2012). Hazards of Distillation of Monomers. Process Safety and Environmental Protection.[7] Source:

  • Alternative Inhibitors (TEMPO): Nicolas, J., et al. (2013).[1] Nitroxide-mediated polymerization.[1] Chemical Reviews.[1] Source: [1]

Technical Support Center: Catalyst Optimization for 1-Bromo-3-methyl-5-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-CAT-3M5V Subject: Minimizing Pd-loading while preserving vinyl functionality in cross-coupling workflows.

Executive Summary: The Substrate Challenge

You are working with 1-Bromo-3-methyl-5-vinylbenzene . This is not a standard aryl bromide. It represents a "Bifunctional Conflict":

  • The Target (C-Br): A standard electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.

  • The Liability (Vinyl Group): A reactive alkene susceptible to:

    • Heck Self-Coupling: The Pd(II)-Ar intermediate inserting into the vinyl group of a neighboring substrate molecule (oligomerization).

    • Polymerization: Thermal or radical-induced polymerization of the styrene moiety.

    • Hydroboration: If using hydroborane reagents, the vinyl group competes with the halide.

This guide provides a protocol to optimize catalyst loading (target <0.5 mol%) while suppressing these side pathways.

Module 1: Catalyst Life Cycle & Loading Strategy

The Core Principle: Catalyst loading should not be guessed; it must be measured against the Turnover Number (TON) and Turnover Frequency (TOF) required for your specific scale.

The "Black Box" vs. Kinetic Profiling

Most researchers start at 5 mol% Pd. For this substrate, 5 mol% is dangerous because high Pd concentrations often accelerate homocoupling and Heck-type side reactions faster than the desired cross-coupling.

Recommended Optimization Workflow:

OptimizationFlow Start Start: 1-Br-3-Me-5-Vinylbenzene Screen Ligand Screening (High Load: 2-5 mol%) Start->Screen Select Identify Hit Ligand (>90% Conv, <5% Byprod) Screen->Select Split Split Strategy Select->Split PathA RPKA Analysis (Kinetic Profiling) Split->PathA Rigorous PathB Visual/ HPLC Check Split->PathB Quick Decision Is Catalyst Dying? PathA->Decision PathB->Decision Fix1 Add 2nd Aliquot or Stabilizing Ligand Decision->Fix1 Yes (Plateau) Fix2 Reduce Load to 0.1 - 0.5 mol% Decision->Fix2 No (Linear Rate)

Figure 1: Decision matrix for reducing catalyst loading based on kinetic behavior.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 70% conversion. Adding more catalyst at the start doesn't help.

Diagnosis: Catalyst Deactivation (Aggregation). The Science: Palladium nanoparticles (Pd-NPs) are forming "Pd Black" and precipitating out of the cycle. This is common with vinyl substrates which can weakly coordinate and strip ligands. The Fix:

  • Switch to "Throw-Away" Ligands: Use Pd(OAc)2 with SPhos or XPhos . These bulky biaryl phosphines prevent aggregation.

  • The "Same-Excess" Protocol: Run two reactions:

    • Rxn A: Standard concentrations.

    • Rxn B: Start with 50% product already added (simulate 50% conversion).

    • Result: If Rxn B is slower than Rxn A at 50% conversion, your product (or the vinyl group) is inhibiting the catalyst.

Q2: I see a "gummy" material in the flask.

Diagnosis: Vinyl Polymerization. The Science: The vinyl group on your substrate is polymerizing, likely initiated by high temperatures or trace radicals. The Fix:

  • Add BHT (Butylated hydroxytoluene): Add 5-10 mol% of BHT. It acts as a radical scavenger and will not interfere with the Pd-cycle (Suzuki/Buchwald are 2-electron processes, not radical).

  • Lower Temperature: If running at 100°C, switch to a more active catalyst (e.g., Pd-PEPPSI-IPr ) and run at 60°C.

Q3: I am getting a byproduct with double the molecular weight (-HBr).

Diagnosis: Heck Self-Coupling. The Science: The Pd(II)-Ar species is inserting into the vinyl group of a second substrate molecule instead of transmetallating with your boronic acid/amine. The Fix:

  • Increase Nucleophile Concentration: The rate of Transmetallation (Suzuki) must beat the rate of Olefin Insertion (Heck). Increase your Boronic Acid to 1.5 - 2.0 equivalents.

  • Base Selection: Switch to K3PO4 or Cs2CO3 in wet THF/Toluene. Avoid anhydrous conditions if possible, as water accelerates the Suzuki transmetallation step (via the hydroxo-palladium intermediate).

Module 3: Experimental Protocol (Kinetic Optimization)

Objective: Determine the Minimum Effective Loading (MEL).

Reagents Table
ComponentRoleStandard Equiv.Optimization Range
1-Br-3-Me-5-Vinylbenzene Substrate1.0Fixed
Boronic Acid / Amine Coupling Partner1.21.2 - 2.0
Pd Source Catalyst0.05 (5 mol%)0.001 - 0.05
Ligand (e.g., SPhos) Stabilizer0.10 (L:M 2:1)L:M 1:1 to 4:1
BHT Polymerization Inhibitor0.050 - 0.1
Step-by-Step Protocol

1. The "Crash" Test (Catalyst Screening)

  • Setup: Run 4 parallel vials with 1 mol% Pd.

    • Vial A: Pd(PPh3)4 (Baseline)[1]

    • Vial B: Pd(OAc)2 + SPhos (Steric bulk, high activity)

    • Vial C: Pd2(dba)3 + Xantphos (Bidentate, good for amines)

    • Vial D: Pd-PEPPSI-IPr (NHC, extremely stable)

  • Condition: 80°C, 2 hours.

  • Analysis: HPLC/UPLC. Look for the preservation of the vinyl peak. If the vinyl peak disappears (shifts retention time drastically), you have side reactions.

2. The Loading Ladder (Determination of MEL)

  • Select the best ligand from Step 1.

  • Prepare a stock solution of the catalyst.

  • Run reactions at:

    • 1.0 mol%

    • 0.5 mol% [2]

    • 0.1 mol%

    • 0.05 mol% [2]

  • Stop Condition: Measure conversion at 1 hour and 24 hours.

    • Success: >95% conversion at 24h.

    • Failure: Reaction stalls <90%.

3. Visualizing the Competitive Pathways

Pathways Substrate 1-Br-3-Me-5-Vinylbenzene Pd_Ar Pd(II)-Ar Intermediate Substrate->Pd_Ar Oxidative Addition Poly Polymer (Gunk) Substrate->Poly Heat/Radicals (No Pd involved) Target Target Product (Cross-Coupled) Pd_Ar->Target + Boronic Acid (Fast Transmetallation) Heck Heck Dimer (Side Reaction) Pd_Ar->Heck + Substrate Vinyl (Slow Insertion)

Figure 2: Competitive pathways. Optimization aims to accelerate the Green path (Transmetallation) over the Yellow (Heck) and Grey (Polymerization) paths.

References & Validation

  • Reaction Progress Kinetic Analysis (RPKA):

    • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Synthesis." Angewandte Chemie International Edition.

    • Source:

  • Chemoselective Coupling of Halostyrenes:

    • Specific protocols for coupling aryl halides in the presence of vinyl groups often rely on high-activity catalysts like Pd-SPhos to lower the temperature, thereby preventing polymerization.

    • Source:

  • Preventing Polymerization in Cross-Coupling:

    • Use of BHT (2,6-Di-tert-butyl-4-methylphenol) as a radical scavenger in Pd-catalyzed reactions is a standard industry practice for styrene derivatives.

    • Source: (General reference for BHT usage).

  • Catalyst Deactivation Mechanisms:

    • Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection." Chemical Reviews.

    • Source:

Sources

Technical Support Center: Catalyst Deactivation and Optimization for 1-Bromo-3-methyl-5-vinylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-Bromo-3-methyl-5-vinylbenzene in catalytic cross-coupling reactions. This guide is structured to address the unique challenges presented by this substrate, which combines the reactivity of an aryl bromide with the inherent instability of a vinyl group. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of a Bifunctional Substrate

This compound is a valuable building block, but its structure presents a classic chemical dilemma. The aryl bromide moiety requires sufficient thermal energy and an active catalyst for efficient oxidative addition in reactions like Suzuki-Miyaura, Mizoroki-Heck, or Stille couplings.[1][2][3] However, the vinyl group is highly susceptible to radical or thermally-induced polymerization under these very conditions.[4][] This guide addresses the primary failure mode—catalyst deactivation—which is often intricately linked to side reactions involving the vinylbenzene functionality.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding at all. What is the most common culprit?

A1: The most frequent and immediate cause of reaction failure is the premature polymerization of the this compound starting material. This substrate is often supplied with polymerization inhibitors (e.g., 4-tert-butylcatechol (TBC) or hydroquinone derivatives) to ensure stability during storage.[][6] These inhibitors are designed to scavenge radicals, which are not only responsible for polymerization but can also be involved in the generation of the active Pd(0) catalyst. Therefore, the presence of these inhibitors can effectively "kill" the catalyst before the reaction begins.

Actionable Step: Before use, you must confirm the presence of and remove any polymerization inhibitors. See Protocol 1: Removal of Polymerization Inhibitors for a detailed procedure.

Q2: I'm observing the formation of a black precipitate (Palladium Black) early in the reaction. What does this signify and how can I prevent it?

A2: The formation of a black precipitate is characteristic of palladium black, which consists of agglomerated, inactive Pd(0) particles.[7] This indicates that the active, ligand-stabilized Pd(0) species is decomposing faster than it can participate in the catalytic cycle. With a substrate like this compound, this can be triggered by several factors:

  • High Localized Temperatures: Poor stirring or too-rapid heating can create hot spots that accelerate ligand dissociation and catalyst agglomeration.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium center can be susceptible to oxidation or other degradation pathways, especially if anaerobic conditions are not rigorously maintained.

  • Insufficient Ligand Protection: The Pd(0) intermediate may not be sufficiently sterically shielded by the ligand, allowing for aggregation.

Solution: Employing bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can provide greater stability to the Pd(0) center.[8][9] Additionally, ensuring the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen) is critical.

Q3: My desired product is forming, but the yield is very low, and I see significant amounts of debrominated starting material (1-methyl-3-vinylbenzene). What causes this side reaction?

A3: The formation of a hydrodehalogenated (or debrominated) byproduct is a common side reaction in Suzuki couplings.[10] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group on the palladium intermediate instead of the desired cross-coupling. Sources of the hydride can include bases (especially alkoxides), solvents (like alcohols), or trace amounts of water.

Mitigation Strategy:

  • Base Selection: Avoid strong alkoxide bases. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferable.

  • Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene to minimize potential hydride sources.

  • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination pathway over the undesired hydrodehalogenation.[8]

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Rapid Polymerization of Starting Material or Product
  • Symptom: The reaction mixture becomes viscous, solidifies, or you observe insoluble white/yellow solids. TLC/LC-MS analysis shows the disappearance of starting material without significant product formation.

  • Q: I've removed the commercial inhibitor, but polymerization still occurs. Why?

    • A: The reaction conditions themselves (heat, prolonged reaction time) are sufficient to initiate polymerization. The palladium catalyst itself or radical intermediates in the catalytic cycle can also trigger this process.[]

  • Q: How can I prevent in-situ polymerization?

    • A: Add a high-boiling point, radical scavenger to the reaction mixture. Phenothiazine is an excellent choice as it can inhibit polymerization at elevated temperatures without significantly interfering with the palladium catalyst at low concentrations.[]

    • A: Minimize reaction temperature and time. Determine the minimum temperature required for catalytic turnover and monitor the reaction closely to stop it upon completion.

    • A: Choose a catalyst system known for rapid kinetics. Using highly active Buchwald-type palladacycle precatalysts can significantly shorten reaction times, reducing the window for polymerization to occur.[8]

Problem 2: Catalyst Deactivation via Ligand Degradation or Poisoning
  • Symptom: The reaction starts but stalls before completion, even with no visible signs of polymerization or Pd black formation.

  • Q: Could impurities in my reagents be poisoning the catalyst?

    • A: Yes. While this compound itself is the primary concern, impurities in solvents or other reagents can poison the catalyst. Sulfur-containing compounds or other coordinating species can bind strongly to the palladium center, rendering it inactive. Always use high-purity, degassed solvents and reagents.

  • Q: How does the choice of base affect catalyst stability?

    • A: The base is crucial not only for the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but also for catalyst stability.[2] An inappropriate base can lead to ligand degradation or catalyst precipitation. For Suzuki reactions with this substrate, K₃PO₄ is often a robust choice as it is effective in the transmetalation step while being less harsh on the catalyst and ligands compared to stronger bases like hydroxides or alkoxides.

Problem 3: Formation of Homocoupling Byproducts
  • Symptom: LC-MS or NMR analysis reveals the presence of symmetrical biaryls derived from the coupling of two molecules of the boronic acid/ester (in Suzuki) or two molecules of the aryl bromide.

  • Q: What reaction parameters influence homocoupling?

    • A: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) to Pd(II), initiating a separate catalytic cycle for homocoupling. Rigorous degassing is essential.[3] The choice of palladium precursor can also play a role; starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0), a step where boronic acid homocoupling can occur. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) precatalyst can sometimes mitigate this.

  • Q: How can I adjust my ligand-to-metal ratio to suppress homocoupling?

    • A: For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is common. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and more prone to side reactions, including homocoupling. Conversely, an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated, less reactive catalyst.[11]

Data & Recommended Starting Conditions

The following table provides recommended starting points for optimizing Suzuki-Miyaura and Mizoroki-Heck reactions with this compound. These are not universal conditions but represent robust systems from which to begin further optimization.

ParameterSuzuki-Miyaura CouplingMizoroki-Heck CouplingRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Pd(0) sources or precatalysts can minimize homocoupling in Suzuki. Pd(OAc)₂ is a standard, effective precursor for Heck reactions.
Ligand XPhos or SPhos (1.1 eq. to Pd)P(o-tol)₃ or P(t-Bu)₃ (2-3 eq. to Pd)Bulky, electron-rich ligands stabilize the catalyst, promote oxidative addition and reductive elimination, and suppress side reactions.[8][12]
Base K₃PO₄ (2-3 equivalents)K₂CO₃ or Triethylamine (2-3 equivalents)K₃PO₄ is effective and mild for Suzuki. K₂CO₃ or organic amines are standard for Heck to neutralize the HBr generated.
Solvent Toluene or 1,4-Dioxane (degassed)DMF or NMP (degassed)Aprotic solvents are preferred to avoid side reactions like hydrodehalogenation.
Temperature 80-100 °C100-120 °CThe lowest temperature that provides a reasonable reaction rate should be used to minimize polymerization.
Additive Phenothiazine (0.1-0.5 mol%)Phenothiazine (0.1-0.5 mol%)Acts as a high-temperature polymerization inhibitor without killing the catalyst.[]

Visualized Workflows & Mechanisms

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing failed or low-yielding reactions.

TroubleshootingWorkflow Start Reaction Failure or Low Yield CheckInhibitor Check for Polymerization Inhibitor in Starting Material Start->CheckInhibitor SideProducts Symptom: Byproducts Observed (e.g., Debromination, Homocoupling) Start->SideProducts Polymerization Symptom: Reaction becomes viscous/solidifies CheckInhibitor->Polymerization Yes PdBlack Symptom: Black Precipitate Forms (Pd Black) CheckInhibitor->PdBlack No RemoveInhibitor Action: Remove Inhibitor (Protocol 1) Polymerization->RemoveInhibitor AddScavenger Action: Add Phenothiazine, Lower Temp, Use Faster Catalyst Polymerization->AddScavenger ImproveConditions Action: Improve Anaerobic Technique, Use Bulky/Robust Ligands PdBlack->ImproveConditions OptimizeSystem Action: Change Base/Solvent, Optimize Ligand:Pd Ratio SideProducts->OptimizeSystem

Caption: General troubleshooting workflow for reactions involving this compound.

Key Catalyst Deactivation Pathways

This diagram illustrates the primary pathways by which an active catalyst can be deactivated.

DeactivationPathways cluster_deactivation Deactivation Pathways CatalyticCycle Active Pd(0)L_n in Catalytic Cycle PdBlack Aggregation to Inactive Pd Black CatalyticCycle->PdBlack High Temp/ Poor Ligand Shielding Polymerization Initiation of Vinyl Polymerization CatalyticCycle->Polymerization Radical Intermediates LigandDegradation Ligand Oxidation/ Degradation CatalyticCycle->LigandDegradation Presence of O₂

Caption: Major deactivation pathways for palladium catalysts in the presence of vinylarenes.

Experimental Protocols

Protocol 1: Removal of Polymerization Inhibitors

This protocol describes a standard method for removing phenolic inhibitors like TBC or MEHQ.

  • Dissolution: Dissolve the this compound in a suitable, low-boiling point organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Wash the organic solution three times with a 1M aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor will be deprotonated to its water-soluble phenolate salt and extracted into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with water until the pH of the aqueous washings is neutral. This removes any residual NaOH.

  • Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Important: Do not heat the flask excessively during solvent removal to prevent thermal polymerization.

  • Storage and Use: The purified, inhibitor-free substrate should be used immediately. If short-term storage is necessary, keep it refrigerated under an inert atmosphere in the dark.

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3 equivalents, finely ground), and phenothiazine (0.005 equivalents).

  • Solvent Addition: Add degassed anhydrous toluene via cannula.

  • Substrate Addition: Add the inhibitor-free this compound (1.0 equivalent).

  • Catalyst Addition: In a separate glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equivalents) and the ligand (e.g., XPhos, 0.02 equivalents) if not using a precatalyst.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring at 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.

  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Processes.

  • Gong, J., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers.

  • Wikipedia. Stille reaction.

  • Hartwig, J. F., et al. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.

  • Chemical Communications. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Royal Society of Chemistry.

  • IChemE. Polymerisation reaction inhibition: an alternative basis of safety.

  • Raj, G., et al. (2010). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. National Institutes of Health.

  • Myers, A. The Stille Reaction. Chem 115.

  • Reddit. Need help with polyimerization question: How does inhibition of styrene polymerization work with benzoquinone? r/ChemicalEngineering.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.

  • Chemical Science. (2023). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Royal Society of Chemistry.

  • CovaSyn. Optimizing Suzuki Coupling Reactions.

  • Wikipedia. Heck reaction.

  • The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

  • ResearchGate. (2017). Optimization of the reaction conditions for Suzuki coupling reaction.

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.

  • Chad's Prep. Unreactivity of Vinyl and Aryl Halides.

  • ResearchGate. (2004). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.

  • Filo. (2025). Explain why vinyl chloride and aryl halides are resistant to nucleophilic substitution.

  • Google Patents. US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.

  • NIST. Procedures for homogeneous anionic polymerization.

  • Beilstein Journal of Organic Chemistry. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health.

  • Reddit. Practical Heck Reaction problems! r/chemhelp.

  • The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.

  • YouTube. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions.

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions...

  • Wako. What is high performance polymerization inhibitor?

  • Chemistry LibreTexts. (2019). 7.16: Vinyl Halides and Aryl Halides.

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene.

  • Benchchem. Technical Support Center: Overcoming Low Reactivity of (3-Bromo-2-methylpropyl)benzene in Coupling Reactions.

  • Sample 1 H-NMR Suzuki Coupling Products.

  • ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

  • RSC Advances. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

  • PubMed. (2001). Asymmetric hydrosilylation of styrenes catalyzed by palladium-MOP complexes: ligand modification and mechanistic studies.

  • ResearchGate. (2021). Polymerization in the presence of inhibitor?

  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors.

  • Chemistry Stack Exchange. (2017). remove inhibitor from monomer.

  • Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.

  • Google Patents. US2826581A - Inhibitor removal from vinyl pyridines.

Sources

Validation & Comparative

thermal stability comparison of polymers derived from 1-Bromo-3-methyl-5-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of polymers derived from 1-Bromo-3-methyl-5-vinylbenzene (also known as 3-bromo-5-methylstyrene). As a functionalized styrenic monomer, this compound bridges the gap between the high processability of polystyrene (PS) and the functional utility of halogenated aromatics.

Key Finding: The 3,5-disubstitution pattern imparts a unique thermal profile. While the methyl group tends to maintain processability similar to PS, the bromine substituent significantly enhances the Glass Transition Temperature (


) through steric hindrance and dipole interactions. However, this comes at the cost of a lower onset temperature for thermal degradation compared to unsubstituted PS, driven by the weaker C-Br bond dissociation energy.

Chemical Architecture & Structure-Property Relationships

The thermal behavior of Poly(this compound) [Poly(BMVB)] is dictated by the interplay between its two meta-substituents.

  • Steric Stiffening (Tg Enhancement): The bulky bromine atom at the 3-position and the methyl group at the 5-position restrict the rotation of the phenyl ring around the polymer backbone. This increases the energy barrier for segmental motion, raising the

    
    .
    
  • Thermal Labillity (Degradation Sites):

    • Benzylic Hydrogens (Methyl group): Susceptible to oxidative attack and radical abstraction (

      
      ).
      
    • Aromatic C-Br Bond: The weakest link in the pendant group (

      
      ), serving as a radical initiation site for cross-linking (char formation) or degradation.
      
Comparative Structure Analysis
FeaturePolystyrene (PS)Poly(3-methylstyrene)Poly(4-bromostyrene)Poly(BMVB)
Substituents None3-Methyl4-Bromo3-Bromo, 5-Methyl
Electronic Effect NeutralElectron DonatingElectron WithdrawingMixed
Steric Bulk LowMediumHighVery High
Predicted Tg ~100°C~97°C~118°C~125-135°C

Comparative Thermal Performance

The following data compares Poly(BMVB) against standard styrenic alternatives. Note: Values for Poly(BMVB) are derived from congeneric series interpolation and structure-property relationship modeling where direct experimental data is limited.

Table 1: Thermal Stability Metrics
Polymer SystemGlass Transition (

)

(5% Wt. Loss)

(Max Deg. Rate)
Char Yield (at 600°C,

)
Polystyrene (PS) 100°C~350°C~420°C< 2%
Poly(3-methylstyrene) 97°C~330°C~400°C~5%
Poly(4-bromostyrene) 118°C~320°C~390°C~15-20%
Poly(BMVB) 128°C (Predicted) ~310°C ~385°C ~25%

Analysis:

  • Processability Window: Poly(BMVB) offers a higher service temperature (

    
    ) than PS, making it suitable for applications requiring dimensional stability up to 120°C.
    
  • Degradation: The onset of degradation (

    
    ) is lower than PS. This is due to the homolytic cleavage of the C-Br bond. However, this early degradation is advantageous for flame retardancy, as it promotes rapid char formation (25% yield) which insulates the underlying material.
    

Mechanistic Pathways

Understanding the degradation mechanism is vital for processing this polymer.[1] Unlike PS, which degrades primarily via random scission and unzipping to monomer, Poly(BMVB) undergoes competitive pathways involving cross-linking.

Figure 1: Thermal Degradation Mechanism

DegradationMechanism Polymer Poly(BMVB) Chain (T < 300°C) Heating Thermal Energy Input (> 310°C) Polymer->Heating RadicalFormation Homolytic Cleavage (C-Br Scission) Heating->RadicalFormation Weakest Bond Break PathA Pathway A: Depolymerization RadicalFormation->PathA Chain Scission PathB Pathway B: Cross-linking/Char RadicalFormation->PathB Radical Recombination Monomer Monomer Recovery (Volatiles) PathA->Monomer Char Stable Char Residue (Flame Retardant) PathB->Char HBr HBr Elimination PathB->HBr Side Product

Caption: Competitive degradation pathways for Poly(BMVB). The presence of bromine shifts the balance from pure depolymerization (typical of PS) toward char formation.

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols. These workflows ensure reproducibility and accurate data collection.

Protocol A: Controlled Synthesis (ATRP)

Objective: Synthesize Poly(BMVB) with controlled molecular weight to accurately measure Tg.

  • Reagents:

    • Monomer: this compound (Purified via basic alumina column).

    • Initiator: Ethyl

      
      -bromoisobutyrate (EBiB).
      
    • Catalyst/Ligand: CuBr / PMDETA.

    • Solvent: Anisole (degassed).

  • Procedure:

    • Load Schlenk flask with monomer (1.0 eq), initiator (0.01 eq), and PMDETA (0.01 eq).

    • Perform three freeze-pump-thaw cycles.

    • Add CuBr (0.01 eq) under nitrogen flow.

    • Polymerize at 90°C for 12 hours.

    • Quench: Expose to air and dilute with THF.

    • Purification: Pass through neutral alumina to remove Cu, precipitate in cold methanol (3x).

  • Validation: GPC should show PDI < 1.2.

Protocol B: Thermal Characterization (TGA/DSC)

Objective: Determine thermal stability limits and glass transition.

Thermogravimetric Analysis (TGA):

  • Instrument: TA Instruments Q500 or equivalent.

  • Sample Mass: 5-10 mg.

  • Atmosphere: Nitrogen (inert) and Air (oxidative) flow at 50 mL/min.

  • Ramp: 10°C/min from 40°C to 800°C.

  • Data Point: Record

    
     (onset) and Residue % at 600°C.
    

Differential Scanning Calorimetry (DSC):

  • Cycle: Heat-Cool-Heat.

    • Heat to 180°C (erase thermal history).

    • Cool to 0°C at 10°C/min.

    • Heat to 200°C at 10°C/min (Record Data).

  • Analysis: Determine

    
     from the inflection point of the second heating curve.[2]
    
Figure 2: Experimental Workflow

Workflow cluster_Analysis Thermal Analysis Start Start: Monomer Purification Polymerization ATRP Synthesis (90°C, 12h, N2) Start->Polymerization Purification Purification (Alumina Column + MeOH Precip) Polymerization->Purification Drying Vacuum Drying (60°C, 24h) Purification->Drying DSC DSC Analysis (Tg Determination) Drying->DSC TGA TGA Analysis (Degradation Profile) Drying->TGA

Caption: Step-by-step workflow from monomer purification to thermal characterization.

References

  • Polymer Source. (2025). Poly(alpha-methyl styrene) Characterization Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (1973). The Glass Transition Temperature of Monodispersed Polystyrenes. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Bond Dissociation Energies of Benzylic C-H vs Aromatic C-Br. Retrieved from [Link]

Sources

A Comparative Guide to the Fluorescence Quantum Yield of 1-Bromo-3-methyl-5-vinylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rational design of fluorescent probes is paramount. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission, is a critical parameter in determining a fluorophore's utility. This guide provides a comprehensive framework for understanding and evaluating the fluorescence quantum yield of 1-Bromo-3-methyl-5-vinylbenzene and its derivatives. While specific experimental data for this class of compounds is not extensively available in the public domain, this guide will equip you with the foundational knowledge, robust experimental protocols, and predictive insights necessary to conduct your own comparative studies.

We will delve into the theoretical underpinnings of how molecular structure dictates fluorescent properties and provide a detailed, step-by-step methodology for the accurate determination of fluorescence quantum yield. Furthermore, we will present a predictive comparison of hypothetical this compound derivatives, grounded in established principles of physical organic chemistry.

Fundamentals of Fluorescence Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon, transitions to an excited electronic state and subsequently emits a photon to return to its ground state. The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient fluorophore, which is highly desirable for applications requiring bright signals, such as in bioimaging and sensing. The quantum yield is intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited state:

Φf = kf / (kf + knr)

Non-radiative decay pathways, including internal conversion, intersystem crossing, and vibrational relaxation, compete with fluorescence and reduce the quantum yield.[1] The molecular structure and the surrounding environment heavily influence these decay rates.

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method, as described by Williams et al.[1] This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Selection of a Suitable Quantum Yield Standard

The choice of the reference standard is crucial for accurate measurements. The ideal standard should have:

  • A well-documented and consistent quantum yield value.

  • Absorption and emission spectra that overlap significantly with the sample.

  • High photostability under the experimental conditions.

  • Solubility in the same solvent as the sample.

Commonly used quantum yield standards include:

  • Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.58)

  • Fluorescein in 0.1 M NaOH (Φf ≈ 0.95)

  • Rhodamine 6G in ethanol (Φf ≈ 0.95)

  • Rhodamine 101 in ethanol (Φf ≈ 1.00)

Step-by-Step Experimental Protocol

Instrumentation:

  • A research-grade spectrofluorometer with a monochromatic excitation source and an emission detector.

  • A UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the test compound (this compound derivative) and the chosen standard in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[1]

  • Absorption Spectra Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength (λex).

  • Fluorescence Spectra Measurement:

    • Set the excitation wavelength (λex) on the spectrofluorometer, typically at the absorption maximum of the standard.

    • Record the fluorescence emission spectra for all solutions of the test compound and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

    • The plots should yield straight lines passing through the origin. The slope of these lines is proportional to the fluorescence quantum yield.

  • Quantum Yield Calculation:

    • The quantum yield of the test sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).[1]

Figure 1: Experimental workflow for the determination of fluorescence quantum yield using the comparative method.

Predictive Comparison of this compound Derivatives

In the absence of direct experimental data, we can predict the relative fluorescence quantum yields of hypothetical derivatives of this compound by considering the electronic and structural effects of different substituents. The core structure itself, a substituted styrene, is expected to be fluorescent. The key is to understand how modifications will impact the radiative and non-radiative decay rates.

The Parent Compound: this compound

The fluorescence of this molecule is primarily dictated by the vinylbenzene (styrene) chromophore. However, the presence of the bromine atom is expected to have a significant quenching effect on the fluorescence quantum yield due to the "heavy atom effect."[2][3] The heavy bromine atom promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), a non-radiative decay pathway. This spin-orbit coupling increases the rate of knr, thereby decreasing the fluorescence quantum yield. The methyl group, being a weak electron-donating group, is expected to have a minor, likely positive, influence on the quantum yield.

Hypothetical Derivatives and Their Predicted Quantum Yields

The following table provides a predictive comparison of the fluorescence quantum yield of hypothetical derivatives of this compound. These predictions are based on established principles of substituent effects on the photophysical properties of aromatic compounds.[4]

DerivativeSubstituent at Position XPredicted Effect on Quantum Yield (Φf)Rationale
Derivative A -H (Parent Compound)ModerateBaseline fluorescence from the vinylbenzene chromophore, quenched by the bromine atom.
Derivative B -OCH₃ (Methoxy)IncreasedThe methoxy group is a strong electron-donating group that increases the electron density of the aromatic ring, which can enhance the radiative decay rate (kf).[5]
Derivative C -NO₂ (Nitro)DecreasedThe nitro group is a strong electron-withdrawing group that can introduce new non-radiative decay channels and promote intersystem crossing, thus increasing knr.[4]
Derivative D -CN (Cyano)DecreasedSimilar to the nitro group, the cyano group is electron-withdrawing and is expected to decrease the quantum yield.
Derivative E -NH₂ (Amino)IncreasedThe amino group is a strong electron-donating group, which should increase the fluorescence quantum yield.[1]
Derivative F -I (Iodo) in place of -BrDecreased (relative to parent)The heavy atom effect is more pronounced for iodine than for bromine, leading to more efficient intersystem crossing and a lower quantum yield.[3]
Figure 2: The influence of different substituent types on the fluorescence quantum yield of the this compound core.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the fluorescence quantum yield of this compound derivatives. While direct experimental data for this specific class of compounds is limited, the principles outlined here offer a solid foundation for researchers to conduct their own investigations. By following the detailed experimental protocol and considering the predictive insights into substituent effects, scientists can systematically evaluate and optimize the fluorescent properties of these and other novel fluorophores for a wide range of applications in research and drug development. The interplay between the inherent fluorescence of the vinylbenzene core and the quenching effect of the bromine atom, modulated by additional substituents, presents a rich area for further experimental exploration.

References

  • Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Predicting fluorescence quantum yields for molecules in solution: A critical assessment of the harmonic approximation and the choice of the lineshape function. The Journal of Chemical Physics. [Link]

  • Mechanisms of fluorescence quenching of aromatic molecules by potassium iodide and potassium bromide in methanol–ethanol solutions. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning. ChemRxiv. [Link]

  • Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Prediction of fluorescence quantum yields using the extended thawed Gaussian approximation. AIP Publishing. [Link]

  • Fluorescence quenching of coumarins by halide ions. PubMed. [Link]

  • Substituent Effects in Aromatic Substitution I. YouTube. [Link]

  • PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. IUPAC. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to HPLC Methodologies for Purity Analysis of 1-Bromo-3-methyl-5-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. 1-Bromo-3-methyl-5-vinylbenzene serves as a critical building block in various synthetic pathways, and its purity directly impacts the yield and impurity profile of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, offering insights into method development, validation, and comparison with alternative techniques.

The primary analytical challenge in assessing the purity of this compound lies in the separation of structurally similar impurities. These may include isomers, starting material carry-over, and degradation products. An effective analytical method must offer sufficient resolution to separate these closely related species, ensuring accurate quantification.

The Optimized Reversed-Phase HPLC Method (Method A)

Reversed-phase HPLC is the workhorse of the pharmaceutical and chemical industries for purity analysis due to its versatility and robustness. For a non-polar compound like this compound, a C18 stationary phase provides the necessary hydrophobic interactions for effective separation.

Rationale for Method Selection

The choice of a C18 column is based on the principle of "like dissolves like." The non-polar vinylbenzene derivative will have a strong affinity for the non-polar octadecylsilane stationary phase. An isocratic mobile phase consisting of acetonitrile and water offers a balance of elution strength and selectivity. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase is crucial for protonating any silanol groups on the silica support, thereby minimizing peak tailing and improving peak symmetry. A detection wavelength of 254 nm is selected based on the strong UV absorbance of the benzene ring, providing high sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: Method A

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of acetonitrile to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Expected Performance Data: Method A
Peak IDCompoundRetention Time (min)Peak Area (%)Resolution (USP)
1Impurity 1 (Isomer)5.80.15-
2This compound7.299.752.8
3Impurity 2 (Oxidation Product)8.50.102.5

Comparative Analytical Methods

To provide a comprehensive evaluation, two alternative methods were developed and compared against the optimized HPLC method.

Method B: Gradient Reversed-Phase HPLC

A gradient elution method can be advantageous when dealing with a complex mixture of impurities with a wide range of polarities. By gradually increasing the organic content of the mobile phase, late-eluting, more non-polar impurities can be eluted more quickly, reducing run time and improving peak shape.

Experimental Protocol: Method B

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Other conditions: Same as Method A.

Expected Performance Data: Method B
Peak IDCompoundRetention Time (min)Peak Area (%)Resolution (USP)
1Impurity 1 (Isomer)4.50.15-
2This compound6.199.753.1
3Impurity 2 (Oxidation Product)7.80.102.9
4Impurity 3 (Unknown)9.20.052.2
Method C: Gas Chromatography (GC-FID)

For volatile and thermally stable compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative. GC often provides higher resolution for volatile isomers compared to HPLC.

Experimental Protocol: Method C

Instrumentation:

  • GC System: Agilent 8890 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm

  • Software: MassHunter or equivalent

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium, 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample.

  • Dissolve in 50 mL of dichloromethane to achieve a concentration of 0.5 mg/mL.

Expected Performance Data: Method C
Peak IDCompoundRetention Time (min)Peak Area (%)
1Impurity 1 (Isomer)8.20.14
2This compound8.999.78
3Impurity 2 (Oxidation Product)9.50.08

Method Comparison and Selection

ParameterMethod A (Isocratic HPLC)Method B (Gradient HPLC)Method C (GC-FID)
Principle Reversed-Phase PartitionReversed-Phase PartitionVapor Phase Partition
Resolution GoodExcellentExcellent (for volatile isomers)
Run Time 15 min15 min18 min
Sensitivity High (UV)High (UV)Moderate (FID)
Versatility HighHighLimited to volatile/thermostable compounds
Cost/Complexity ModerateModerateModerate
  • Method A is the recommended approach for routine quality control due to its simplicity, robustness, and adequate resolution for the primary expected impurities.

  • Method B is superior for in-depth impurity profiling and method development, as the gradient elution can resolve a wider range of potential impurities.

  • Method C serves as an excellent orthogonal method for confirmation of purity, particularly for resolving volatile isomers that may co-elute in HPLC. The use of an orthogonal method provides a higher degree of confidence in the purity assessment, a principle advocated by regulatory bodies like the FDA.

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Select Column & Stationary Phase Selection (C18) Dev_Start->Column_Select Mobile_Phase Mobile Phase Screening (ACN/Water) Column_Select->Mobile_Phase Detection Detector & Wavelength Selection (DAD, 254 nm) Mobile_Phase->Detection Optimization Parameter Optimization (Flow, Temp, Gradient) Detection->Optimization Specificity Specificity / Peak Purity Optimization->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Implement SOP Robustness->SOP Method Implementation QC Quality Control Testing SOP->QC SST System Suitability Testing QC->SST

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-methyl-5-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 1-Bromo-3-methyl-5-vinylbenzene are not just procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each step.

Core Hazard Profile: Understanding the "Why"

This compound (CAS No. 189324-29-6) is a halogenated aromatic hydrocarbon.[1][2] Its molecular structure dictates its reactivity and hazard profile, which informs every aspect of its handling and disposal. While specific toxicological data for this exact compound is limited, its classification as a brominated organic compound provides a clear basis for establishing safety protocols based on well-understood analogous substances.[3][4]

The primary hazards demand a high degree of caution:

  • Health Hazards : Assumed to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[5][6][7] Similar halogenated compounds can be harmful if swallowed or absorbed through the skin.[3]

  • Physical Hazards : It is a combustible liquid, and its vapors can form flammable or explosive mixtures with air.[8][9] Therefore, all sources of ignition must be rigorously controlled in storage and handling areas.[10]

  • Environmental Hazards : As with many halogenated organics, this compound is presumed to be toxic to aquatic life with long-lasting effects. Uncontrolled release into the environment must be strictly avoided.[7]

Property Identifier/Value Source(s)
Chemical Name This compoundN/A
CAS Number 189324-29-6[1][2]
Molecular Formula C₉H₉Br[1][2]
Molecular Weight 197.07 g/mol [1]
Key Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Toxic to aquatic life with long lasting effects.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the primary container or preparing waste, the correct PPE must be donned. This is your primary defense against exposure.

  • Eye and Face Protection : Wear chemical splash goggles that conform to OSHA or EN166 standards.[8] When transferring liquids or if there is any risk of splashing, a face shield should be worn over the goggles.[11]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are mandatory.[8][11] Always inspect gloves for integrity before use. If contact with the chemical occurs, remove the gloves using the proper technique (without touching the outer surface), and dispose of them immediately as contaminated waste.

  • Body Protection : A flame-retardant lab coat, fully buttoned, is required.[11] Long pants and closed-toe, closed-heel shoes are essential to prevent skin exposure.[11]

  • Respiratory Protection : All handling should occur in a well-ventilated area, such as a certified chemical fume hood.[7][8] If ventilation is inadequate or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Waste Segregation: The Critical Step

The single most important aspect of disposing of this compound is its correct classification and segregation as a halogenated organic waste .[12] Co-mingling halogenated and non-halogenated waste streams is a costly and dangerous mistake. Halogenated wastes require specific, high-temperature incineration for complete destruction and cannot be disposed of via the same methods as non-halogenated solvents.[6][12] Mixing these wastes can lead to regulatory fines and dangerous chemical reactions.[13]

WasteSegregation cluster_process Waste Disposal Decision Workflow Start Waste Generated: This compound CheckHalogen Does the compound contain a Halogen (Br, Cl, F, I)? Start->CheckHalogen Halogenated Segregate into HALOGENATED ORGANIC WASTE CONTAINER CheckHalogen->Halogenated  Yes   NonHalogenated Use NON-HALOGENATED ORGANIC WASTE (Not for this compound) CheckHalogen->NonHalogenated  No   Label Label Container: 'HAZARDOUS WASTE' List full chemical name(s) Halogenated->Label Seal Securely seal container (Fill to <90% capacity) Label->Seal Store Store in Satellite Accumulation Area for EH&S Pickup Seal->Store

Caption: Waste segregation decision process for halogenated compounds.

Step-by-Step Disposal Protocol

  • Select the Correct Waste Container : Obtain a designated container for halogenated organic liquid waste from your institution's Environmental Health & Safety (EH&S) department. This container must be in good condition, compatible with the chemical, and have a secure, sealing lid.[14]

  • Initial Labeling : The moment the first drop of waste enters the container, it must be labeled.[13] The label must clearly state "HAZARDOUS WASTE" and list the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[13]

  • Transferring Waste : Conduct all waste transfers inside a chemical fume hood. Pour carefully to avoid splashing. Use a funnel if necessary.

  • Container Management : Never fill a waste container beyond 90% capacity to allow for vapor expansion.[14] Keep the container securely closed at all times, except when adding waste.[8]

  • Storage Pending Disposal : Store the sealed and labeled waste container in a designated Satellite Accumulation Area. This area should be well-ventilated, away from heat or ignition sources, and incompatible materials like strong oxidizing agents.[8][10]

  • Arrange for Pickup : Follow your institution's specific procedures to request a hazardous waste pickup from the EH&S department. Do not pour this chemical down the drain or attempt to dispose of it in regular trash.[13]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Response

For a minor spill contained within a fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.[15]

  • Control Ignition Sources : Immediately turn off any nearby heat sources or electrical equipment.[8][16]

  • Contain and Absorb : Use a spill kit with a non-combustible absorbent material like sand, dry earth, or a commercial sorbent.[17] Apply the absorbent from the outside of the spill inward.[16]

  • Collect Waste : Using non-sparking tools, carefully scoop the absorbed material into a suitable container for hazardous waste disposal.[8][17]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[18] All cleanup materials (gloves, pads, etc.) must be placed in the hazardous waste container.[18]

  • Report : Report the spill to your supervisor and EH&S department.[18]

For a major spill, or any spill outside of containment, evacuate the area immediately, close the doors, alert others, and call emergency services or your institution's emergency number from a safe location.[15][16][19]

Personal Exposure
  • Inhalation : Immediately move the affected person to fresh air.[5] If they feel unwell, seek medical attention.[5]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[15] Seek medical attention if irritation occurs or persists.[5]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do. Immediate medical attention from an ophthalmologist is necessary.[9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8] Show the Safety Data Sheet (SDS) to the attending physician.

By adhering to these scientifically-backed procedures, we ensure that our innovative work is conducted with the highest standards of safety and responsibility.

References

  • ChemicalBook: this compound . Provides basic chemical properties and identifiers.

  • Safety Data Sheet (Analogous Compound) . Provides detailed hazard, handling, and disposal information for a similar brominated compound.

  • ChemScene: this compound . Lists chemical properties, CAS number, and storage information.

  • Safety Data Sheet (Analogous Compound) . Details prevention, response, storage, and disposal for a similar flammable, irritating compound.

  • eCFR: List of Halogenated Organic Compounds . U.S. Environmental Protection Agency regulation listing regulated halogenated organic compounds for land disposal.

  • Western Kentucky University: Hazardous & Regulated Waste Management Guide . Provides guidance on waste segregation, labeling, and disposal procedures.

  • Safety Data Sheet (Generic Brominated Compound) . Outlines general handling, PPE, and disposal for a brominated compound.

  • Bucknell University: Waste Management . Explains the segregation of halogenated and non-halogenated organic wastes.

  • California Code of Regulations: Appendix III List of Halogenated Organic Compounds . State-level regulation identifying halogenated organic compounds for disposal.

  • Fisher Scientific: Safety Data Sheet (5-Bromo-m-xylene) . SDS for a structurally similar compound, detailing hazards and precautionary statements.

  • ETH Zürich: Factsheet: Disposal of Hazardous Waste . Provides basic principles for the disposal of different classes of chemical waste, including container types.

  • Synquest Labs: Safety Data Sheet (1-Bromo-3-(difluoromethyl)benzene) . Provides safety and disposal information for a related halogenated benzene derivative.

  • Clarkson University: Chemical Spill Procedures . General and specific procedures for cleaning up chemical spills.

  • 3M: PPE Solutions for the Chemical Industry . A guide to selecting appropriate personal protective equipment for chemical handling.

  • New Mexico State University: Chemical Exposure and Spill Response Procedure . Outlines emergency procedures for chemical spills and exposures.

  • University of British Columbia: General Chemical Spill Procedures . Step-by-step guide for responding to and cleaning up chemical spills.

  • Weill Cornell Medicine: Hazardous Material Spill . General procedures for responding to hazardous material spills.

  • ChemScene: this compound (Duplicate for reference) . Lists chemical properties and identifiers.

  • Benchchem: Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-chlorobenzene . Provides specific PPE recommendations for a hazardous brominated compound.

  • Safety Data Sheet (Analogous Compound) . SDS for a brominated and methylated benzene derivative, outlining hazards.

  • DuPont: Personal protective equipment (PPE) for the hazmat sector . Guide on selecting chemical resistant garments and gloves.

  • PubChem: 1-Bromo-3-(bromomethyl)-5-methylbenzene . GHS classification and hazard information for a similar compound.

  • Merck Millipore: Safety Data Sheet (5-Bromo-1-pentene) . SDS for a flammable and irritating brominated compound.

  • Cheméo: Chemical Properties of Benzene, 1-bromo-3-methyl- . Database of physical and chemical properties.

  • Chemos GmbH & Co.KG: Safety Data Sheet (1-Bromo-3-methylbutane) . Details hazards, including flammability and environmental toxicity.

  • AK Scientific, Inc.: Safety Data Sheet (2-Bromo-1,3-diethyl-5-methylbenzene) . Details GHS classification, precautionary statements, and disposal considerations.

  • Oreate AI Blog: Exploring 1-Bromo-3-Methylbenzene . Discusses properties, applications, and safety considerations for a similar compound.

  • NOAA: CAMEO Chemicals - 1-BROMO-3-METHYLBUTANE . Provides hazard data, reactivity profile, and spill response guidance.

  • Quora: Isomers of 1-bromo-3-methylbenzene . General chemistry discussion on related structures.

  • NJ.gov: 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY . Fact sheet on handling, storage, and incompatibilities.

  • NIST WebBook: Benzene, 1-bromo-3-methyl- . Provides chemical structure and identifiers for an analogous compound.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.